molecular formula C15H10F5NO B4730711 N-benzyl-2,3,4,5,6-pentafluoro-N-methylbenzamide

N-benzyl-2,3,4,5,6-pentafluoro-N-methylbenzamide

Cat. No. B4730711
M. Wt: 315.24 g/mol
InChI Key: SDGUKRXVVKHNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2,3,4,5,6-pentafluoro-N-methylbenzamide (also known as PF-3084014) is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. The compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development.

Mechanism of Action

PF-3084014 is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of a protein called IKKβ, which is involved in the activation of the nuclear factor-kappa B (NF-κB) pathway. This pathway plays a critical role in regulating immune responses and cell survival, and its dysregulation has been implicated in various diseases.
Biochemical and Physiological Effects
In vitro studies have shown that PF-3084014 inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to various stimuli. In animal models, PF-3084014 has been shown to reduce the severity of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, PF-3084014 has been shown to inhibit tumor growth in various cancer models.

Advantages and Limitations for Lab Experiments

One advantage of PF-3084014 is its high potency and selectivity for IKKβ, which makes it a useful tool for studying the NF-κB pathway and its role in various diseases. However, one limitation of PF-3084014 is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of PF-3084014. One area of interest is the development of more soluble analogs of PF-3084014, which could improve its efficacy and ease of use in experiments. Additionally, further studies are needed to determine the safety and efficacy of PF-3084014 in human clinical trials, as well as its potential applications in other diseases beyond those currently being studied. Finally, the use of PF-3084014 in combination with other drugs or therapies could also be explored as a potential strategy for improving its therapeutic effects.

Scientific Research Applications

PF-3084014 has been studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, cancer, and inflammatory bowel disease. In preclinical studies, PF-3084014 has been shown to inhibit the production of pro-inflammatory cytokines and reduce tumor growth in animal models.

properties

IUPAC Name

N-benzyl-2,3,4,5,6-pentafluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F5NO/c1-21(7-8-5-3-2-4-6-8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGUKRXVVKHNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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